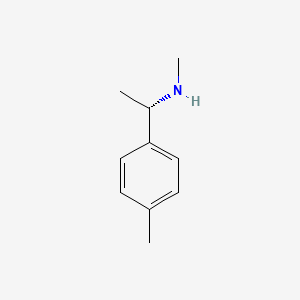

(S)-N-Methyl-1-(P-tolyl)ethan-1-amine

Description

Significance of Chiral Amines as Versatile Building Blocks and Catalytic Components in Asymmetric Synthesis

Chiral amines are of paramount importance in modern organic chemistry, primarily due to their widespread presence in biologically active molecules and their utility as tools for controlling stereochemistry. nih.govmdpi.com Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their significance in medicinal chemistry. nih.gov These compounds are not only integral parts of the final structures of drugs and agrochemicals but also serve critical roles as resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis. yale.edursc.org

The utility of chiral amines as building blocks stems from their ability to introduce a specific stereocenter from which further stereochemistry can be controlled. nih.gov They are valuable intermediates in the synthesis of natural products and pharmaceuticals where precise three-dimensional arrangements of atoms are crucial for biological function. rsc.org As chiral auxiliaries, they can be temporarily attached to a substrate to direct a chemical reaction to produce a desired stereoisomer, after which the auxiliary can be cleaved and often recovered. nih.gov

In the realm of catalysis, chiral amines and their derivatives are fundamental components of both metal-based and organocatalysts. When used as ligands in transition metal catalysis, they create a chiral environment around the metal center, enabling the enantioselective transformation of substrates. yale.edu This approach is one of the most powerful methods for producing single-enantiomer compounds on a large scale.

Overview of the Role of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine in Modern Stereoselective Transformations

The structural motif of 1-aryl-ethylamine, to which this compound belongs, is a privileged scaffold in asymmetric synthesis. The parent compound, 1-phenylethylamine (B125046), and its derivatives are extensively used as chiral inducers and auxiliaries in a variety of stereoselective transformations. nih.gov The tolyl group in this compound provides additional steric bulk and different electronic properties compared to a simple phenyl group, which can be exploited to enhance selectivity in certain reactions.

Derivatives of the closely related (R)-(+)-1-(p-Tolyl)ethylamine are recognized as valuable building blocks for creating enantiomerically pure pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Their effectiveness in asymmetric synthesis is crucial for producing compounds with high purity and the desired therapeutic effects. chemimpex.com Amines of this class have been successfully employed as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction. nih.gov

The table below summarizes representative applications of the 1-aryl-ethylamine scaffold in various stereoselective reactions, illustrating the versatility of this structural class.

| Reaction Type | Role of Chiral Amine Derivative | Typical Outcome | Reference |

| Nucleophilic Addition to Aldehydes | Chiral Ligand for Metal Catalysis | Formation of chiral secondary alcohols with high enantioselectivity. | nih.gov |

| Aldol (B89426) Reactions | Component of Chiral Organocatalyst | Production of enantioenriched aldol adducts. | nih.gov |

| Strecker Reaction | Chiral Catalyst | Asymmetric synthesis of α-amino acids. | nih.gov |

| Michael Addition | Component of Chiral Organocatalyst | Enantioselective formation of carbon-carbon bonds. | rsc.orgpkusz.edu.cn |

| Reduction of Imines | Chiral Auxiliary or Inducer | Diastereoselective synthesis of more complex chiral amines. | mdpi.com |

These applications demonstrate the foundational role of the 1-(p-tolyl)ethylamine framework. The N-methylated derivative, this compound, is investigated for its potential to fine-tune the steric and electronic environment in these transformations, potentially leading to improved yields and higher levels of stereocontrol.

Current Research Landscape and Key Challenges in Chiral Amine Chemistry

The field of chiral amine synthesis is dynamic, with continuous efforts to develop more efficient, sustainable, and versatile methodologies. yale.edu While traditional methods like the resolution of racemates are still used, the focus has shifted towards catalytic asymmetric methods. nih.gov

Current Research Trends:

Transition Metal Catalysis: Asymmetric hydrogenation of imines and enamines using chiral transition metal complexes remains a dominant and powerful strategy. nih.gov Research is focused on designing novel, highly active, and selective ligands. nih.gov

Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, offers a green and highly selective alternative for chiral amine synthesis. mdpi.com Protein engineering is being used to expand the substrate scope and improve the efficiency of these biocatalysts. mdpi.com

Organocatalysis: Metal-free catalysis using small chiral organic molecules, including those derived from chiral amines, has emerged as a major area of research. These catalysts are often less sensitive to air and moisture than metal-based systems.

C-H Functionalization: Direct functionalization of C-H bonds to install amine groups is a highly atom-economical approach that is gaining traction, though controlling stereoselectivity remains a significant challenge. yale.edu

Key Challenges:

Synthesis of Complex Amines: The synthesis of sterically hindered amines, such as those with quaternary stereocenters (α-tertiary amines), remains a difficult task, and developing general methods is an active area of investigation.

Catalyst Efficiency and Generality: While many successful catalytic systems exist, they are often limited to a specific class of substrates. A key goal is the development of more general catalysts that are effective for a wide range of starting materials.

Sustainability: Reducing reliance on precious metals, minimizing waste, and using environmentally benign solvents are ongoing challenges for both academic and industrial-scale synthesis.

Mechanism Elucidation: A deeper understanding of reaction mechanisms is crucial for the rational design of new and improved catalysts and synthetic methods.

The development of specific chiral amines like this compound contributes to addressing these challenges by providing new tools for chemists to build complex molecules with precise control over their three-dimensional structure.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20218-53-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

(1S)-N-methyl-1-(4-methylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |

InChI Key |

WUFPPWANSBKANN-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](C)NC |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S N Methyl 1 P Tolyl Ethan 1 Amine

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer from prochiral precursors, offering an efficient alternative to the resolution of racemic mixtures.

Asymmetric Hydrogenation of Imines and Related Prochiral Substrates

Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. acs.org The most direct application for synthesizing (S)-N-Methyl-1-(P-tolyl)ethan-1-amine via this method involves the catalytic hydrogenation of the corresponding prochiral imine, N-(1-(p-tolyl)ethylidene)methanamine.

Transition metal complexes, particularly those of iridium, rhodium, and palladium, with chiral ligands are pivotal for achieving high enantioselectivity. nih.govdicp.ac.cn While the asymmetric hydrogenation of N-aryl imines is well-established, N-alkyl imines present a greater challenge due to the high basicity of the resulting amine product, which can lead to catalyst deactivation. acs.org

Recent advancements have led to catalysts capable of effectively hydrogenating N-alkyl imines. For instance, cationic iridium catalysts bearing P-stereogenic MaxPHOX ligands have been developed for the direct asymmetric hydrogenation of N-methyl and N-alkyl imines, achieving high enantioselectivities for a range of substrates. nih.gov The application of such systems to the imine precursor of the target molecule is a promising strategy. Palladium-based catalysts, such as those employing bisphosphine ligands like SegPhos or SynPhos, have also proven highly effective for activated imines and could be adapted for this synthesis. dicp.ac.cn

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Imines

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir/f-binaphane | Sterically Hindered N-Aryl Imines | Good to Excellent | acs.org |

| Pd(CF3CO2)2/(S)-SegPhos | N-Diphenylphosphinyl Ketimines | 87-99% | dicp.ac.cn |

This table presents data for related substrate classes to illustrate the potential of these catalyst systems.

Chemoenzymatic and Biocatalytic Resolution Techniques

Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis. nih.gov For this compound, chemoenzymatic and biocatalytic methods can be applied either through kinetic resolution of the racemic amine or by asymmetric synthesis from a prochiral ketone.

In a kinetic resolution scenario, an enzyme selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiopure counterpart. Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are widely used for the enantioselective acylation of amines. nih.gov One enantiomer is converted to an amide, while the desired (S)-amine remains, which can then be isolated.

Alternatively, a more direct biocatalytic route involves the asymmetric reductive amination of the precursor ketone, 4'-methylacetophenone. Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone, creating a chiral amine with high enantiomeric excess. nih.govnih.gov By selecting an appropriate (S)-selective transaminase, the target molecule could potentially be synthesized in a single, highly efficient step.

Stereoselective Alkylation and Amination Strategies

Stereoselective C-N bond-forming reactions provide another avenue for the enantioselective synthesis of chiral amines. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One advanced strategy is the metal-catalyzed allylic amination, where an amine nucleophile is added to an allylic substrate. nih.gov While not directly applicable to the saturated target molecule, related methodologies like the enantioselective hydroalkylation of enamides have been developed. chemrxiv.org This nickel-catalyzed method allows for the synthesis of a wide range of chiral alkyl amines from readily available enamides and alkyl halides under mild conditions. chemrxiv.org

Furthermore, stereoselective reductive amination, a cornerstone of amine synthesis, can be rendered asymmetric through the use of chiral catalysts. researchgate.netthieme-connect.com This approach combines the formation of an imine from a ketone (4'-methylacetophenone) and an amine (methylamine) with a subsequent asymmetric reduction in one pot. Chiral iridium and ruthenium catalysts are often employed for this transformation, driving the reaction toward the desired (S)-enantiomer. researchgate.net

Classical Resolution and Kinetic Resolution Developments for Racemic Precursors

When direct asymmetric synthesis is not feasible or economical, the resolution of a racemic mixture of N-Methyl-1-(P-tolyl)ethan-1-amine is a viable alternative.

Classical Resolution involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. onyxipca.comwikipedia.org These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomer is treated with a base to liberate the pure (S)-enantiomer of the amine. This method is well-established and robust, making it suitable for large-scale production, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer. wikipedia.orgrsc.org

Kinetic Resolution , in contrast, relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org As discussed in the biocatalysis section (2.1.2), enzymes are highly effective for this purpose. nih.gov Non-enzymatic methods have also been developed, employing chiral acylating agents. ethz.ch For example, chiral hydroxamic acids, in combination with N-heterocyclic carbene (NHC) catalysts, have been used for the kinetic resolution of cyclic secondary amines and demonstrate the potential of this approach for related structures. ethz.ch The key advantage of kinetic resolution is the high enantiomeric purity that can be achieved for the unreacted enantiomer. wikipedia.org

Table 2: Comparison of Resolution Techniques

| Feature | Classical Resolution | Kinetic Resolution |

|---|---|---|

| Principle | Separation of diastereomeric salts based on physical properties (e.g., solubility). wikipedia.org | Different reaction rates of enantiomers with a chiral reagent/catalyst. wikipedia.org |

| Resolving Agent | Stoichiometric chiral acid or base (e.g., tartaric acid). onyxipca.com | Catalytic or stoichiometric chiral reagent (e.g., enzyme, chiral acylating agent). ethz.ch |

| Maximum Yield | 50% (without recycling of the unwanted enantiomer). rsc.org | 50% for the unreacted enantiomer. wikipedia.org |

| Key Advantage | Procedurally simple and scalable. onyxipca.com | Can achieve very high enantiomeric excess. wikipedia.org |

Sustainable and Green Chemistry Considerations in this compound Synthesis

Adopting green chemistry principles in the synthesis of chiral amines is crucial for minimizing environmental impact. rsc.orgrsc.org

Several of the aforementioned methodologies align well with these principles. Asymmetric hydrogenation stands out for its high atom economy, as the only reagent added to the substrate is molecular hydrogen, producing no stoichiometric byproducts. acs.org The use of catalysts, whether transition metals or enzymes, is inherently green as they are used in small quantities and can often be recycled and reused. rsc.org

Biocatalytic methods, such as those using transaminases, are particularly advantageous from a sustainability perspective. hims-biocat.eu These reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the use of hazardous organic solvents. nih.gov

The concept of "hydrogen borrowing" or hydrogen autotransfer represents another green strategy. rsc.org In this process, an alcohol is catalytically dehydrogenated to a ketone in situ, which then reacts with an amine to form an imine. The metal-hydride intermediate generated in the first step then reduces the imine to the final amine product, with water being the only byproduct. This approach avoids the pre-oxidation of the alcohol and the use of external reducing agents, making it a highly efficient and atom-economical process. rsc.org The application of such a strategy, starting from 1-(p-tolyl)ethan-1-ol and methylamine, would constitute a highly sustainable route to the target molecule.

Application of S N Methyl 1 P Tolyl Ethan 1 Amine in Asymmetric Catalysis and Synthesis

As a Chiral Ligand in Metal-Catalyzed Asymmetric Transformations

The efficacy of metal-catalyzed asymmetric reactions is highly dependent on the structure of the chiral ligand coordinated to the metal center. Ligands derived from (S)-N-Methyl-1-(p-tolyl)ethan-1-amine, particularly those featuring a combination of a "hard" nitrogen donor and a "soft" phosphorus donor (P,N-ligands), create a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

The modular synthesis of chiral ligands from this compound allows for systematic tuning of their steric and electronic properties. A common strategy involves the creation of bidentate P,N-ligands, where the amine's nitrogen atom acts as one coordination site and a phosphorus atom, introduced through subsequent reactions, serves as the second.

The synthesis typically begins with the parent amine, (S)-1-(p-tolyl)ethylamine, which can be N-methylated through methods like reductive amination with formaldehyde (B43269) or formylation followed by reduction. Once the target secondary amine is obtained, it can be further functionalized. For instance, reaction with a compound containing both a phosphine (B1218219) and a reactive group (e.g., an acid chloride or a leaving group) can be used to tether the phosphorus moiety to the chiral backbone. The resulting P,N-ligands can then be complexed with various transition metals, such as palladium, iridium, or rhodium, to generate active catalysts for asymmetric transformations. nih.govnih.gov The steric bulk of the p-tolyl group and the N-methyl group are crucial for creating a specific chiral pocket around the metal center, which is essential for achieving high levels of enantiocontrol.

Catalysts derived from this compound are particularly effective in asymmetric hydrogenation and reductive amination, which are fundamental methods for producing chiral amines and alcohols. nih.govkanto.co.jp Iridium and rhodium complexes bearing chiral P,N-ligands have shown exceptional activity and selectivity in the hydrogenation of prochiral imines, enamines, and ketones. nih.govresearchgate.net

In these reactions, the substrate coordinates to the chiral metal complex, and the ligand's structure dictates the facial selectivity of hydride transfer from the metal or a hydrogen source. The direct asymmetric reductive amination (DARA) of ketones is a highly atom-economical method for synthesizing chiral amines. rsc.org An iridium catalyst bearing a suitable P,N-ligand can facilitate the one-pot reaction between a ketone, an amine, and a hydrogen source to yield a chiral tertiary amine with high enantiomeric excess. rsc.org The N-methyl group on the ligand backbone can play a significant role in modulating catalyst activity and preventing catalyst deactivation, a common issue in the hydrogenation of N-alkyl imines. osi.lv

| Entry | Substrate (Imine) | Catalyst Precursor | Chiral Ligand Type | Solvent | H₂ Pressure (bar) | Conv. (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ | p-Tolyl-P,N-Ligand | Toluene | 50 | >99 | 96 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)benzylamine | [Rh(COD)₂]BF₄ | p-Tolyl-P,N-Ligand | THF | 40 | >99 | 94 |

| 3 | 1-Methyl-3,4-dihydroisoquinoline | RuCl₂(PPh₃)₃ | TsDPEN-type | i-PrOH/HCOOH | - | 98 | 95 (R) |

| 4 | N-(1-(naphthalen-2-yl)ethylidene)methylamine | [Ir(COD)Cl]₂ | Phosphoramidite | CH₂Cl₂ | 60 | 97 | 92 |

This table presents representative data for asymmetric hydrogenation of imines using catalyst systems with chiral ligands analogous to those derived from this compound. Data is illustrative of typical performance in this class of reactions. nih.govdicp.ac.cnresearchgate.net

The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis. rug.nlrsc.org Palladium complexes featuring chiral P,N-ligands derived from amines like this compound are highly effective catalysts for reactions such as asymmetric allylic alkylation (AAA). nih.govnih.gov In the Tsuji-Trost reaction, the chiral ligand controls the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate, enabling the synthesis of chiral products with high enantiopurity. nih.gov

Similarly, these chiral catalysts can be applied to asymmetric C-N and C-O bond-forming reactions, such as allylic amination or etherification. organic-chemistry.orgresearchgate.net The ability of the P,N-ligand to create a specific chiral environment around the palladium center is key to differentiating the two prochiral faces of the nucleophile or the two termini of the allylic substrate, leading to high stereoselectivity. organic-chemistry.orgresearchgate.net

| Entry | Substrate | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / p-Tolyl-P,N-Ligand | CH₂Cl₂ | 95 | 98 |

| 2 | rac-Cyclohex-2-enyl acetate | Sodium p-toluenesulfinate | [Pd(allyl)Cl]₂ / p-Tolyl-P,N-Ligand | THF | 88 | 92 |

| 3 | 1,3-Di-p-tolyl-2-propenyl acetate | Aniline | [Pd(allyl)Cl]₂ / p-Tolyl-P,N-Ligand | Toluene | 91 | 94 |

| 4 | cinnamyl acetate | Nitromethane | Pd₂(dba)₃ / p-Tolyl-P,N-Ligand | Dioxane | 85 | 90 |

This table shows representative results for palladium-catalyzed asymmetric allylic substitution reactions using chiral P,N-ligands similar to those synthesized from this compound, demonstrating their utility in C-C, C-S, and C-N bond formation. nih.govnih.gov

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org this compound is an effective chiral auxiliary because it can be easily attached to and removed from a substrate, it provides high levels of stereocontrol, and it can often be recovered and reused. osi.lvnih.gov

One of the most common applications of amine auxiliaries is in directing diastereoselective additions to carbonyl compounds. beilstein-journals.org For example, this compound can be condensed with an α,β-unsaturated carboxylic acid to form a chiral amide. Deprotonation of this amide can form a chiral enolate, where one face is sterically shielded by the auxiliary's p-tolyl and methyl groups.

This steric hindrance directs the approach of an electrophile (e.g., an alkyl halide in an alkylation reaction) or a nucleophile (in a conjugate addition) to the less hindered face, resulting in the formation of one diastereomer in significant excess. beilstein-journals.orgnih.gov This strategy has been widely used in the synthesis of natural products and pharmaceuticals to set key stereocenters with high fidelity. nih.govharvard.edu

| Entry | Amide Substrate (from auxiliary) | Nucleophile | Reaction Type | Diastereomeric Ratio (dr) |

| 1 | N-Crotonoyl derivative | Li-C(SPh)₃ | Conjugate Addition | 95:5 |

| 2 | N-Cinnamoyl derivative | Me₂CuLi | Conjugate Addition | 97:3 |

| 3 | N-Propionyl derivative (enolate) | Benzyl bromide | α-Alkylation | >98:2 |

| 4 | N-Tigloyl derivative | PhMgBr | Conjugate Addition | 94:6 |

This table illustrates the effectiveness of chiral amides derived from phenylethylamine-type auxiliaries in directing diastereoselective reactions. The data is representative of the high stereocontrol achieved in such transformations. beilstein-journals.orgharvard.edu

The practical utility of a chiral auxiliary is determined by the ease and efficiency of its attachment, cleavage, and recovery. wikipedia.org

Attachment: this compound is typically attached to a carboxylic acid substrate via standard amide bond formation protocols. This can be achieved by activating the carboxylic acid as an acid chloride or by using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Cleavage: After the diastereoselective reaction is complete, the auxiliary must be removed to reveal the chiral product. For amide derivatives, this is commonly accomplished through vigorous acidic or basic hydrolysis, which cleaves the amide bond to yield the chiral carboxylic acid and the protonated amine auxiliary. Alternatively, the amide can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

As a Chiral Resolving Agent for Racemic Mixtures

Extensive literature searches did not yield specific examples or detailed research findings on the application of this compound as a chiral resolving agent for the separation of racemic mixtures. While the principles of chiral resolution using chiral amines to form diastereomeric salts with racemic acids are well-established, no documented instances of this specific compound being utilized for this purpose were found in the available scientific literature.

The common methodology for resolving racemic carboxylic acids involves their reaction with a chiral amine to form a pair of diastereomeric salts. acs.orgresearchgate.net These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization. wikipedia.orgpharmtech.com Following separation, the individual enantiomers of the acid can be recovered by acidification, which breaks the salt and regenerates the chiral resolving agent. pharmtech.com

Numerous chiral amines, such as 1-phenylethylamine (B125046) and various alkaloids, are commonly employed as resolving agents in this process. wikipedia.org However, the efficacy of a particular chiral amine as a resolving agent is highly dependent on the specific racemic mixture it is intended to separate, as the formation of easily separable crystalline diastereomeric salts is crucial for a successful resolution.

Despite the structural similarity of this compound to known chiral resolving agents, no studies detailing its use in the resolution of specific racemic compounds, including data on yields, diastereomeric excess, or enantiomeric excess, were identified. Therefore, a data table summarizing research findings on its application as a chiral resolving agent cannot be provided at this time.

Mechanistic and Kinetic Investigations of Reactions Involving S N Methyl 1 P Tolyl Ethan 1 Amine

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving (S)-N-Methyl-1-(P-tolyl)ethan-1-amine are often elucidated through a combination of experimental studies and computational modeling. For reactions where the amine acts as a nucleophile, such as in SN2 reactions, the pathway is generally direct displacement.

Computational studies on analogous N-methylation reactions, such as the enzymatic conversion of norepinephrine (B1679862) to epinephrine (B1671497) by Phenylethanolamine N-methyltransferase (PNMT), provide insight into plausible transition states. nih.govnih.gov These studies consistently point towards an SN2 mechanism. nih.govnih.gov The transition state in such reactions is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the nucleophilic amine and the leaving group in apical positions. nih.gov For this compound participating in a methylation reaction, the transition state would involve the nitrogen atom forming a partial bond with the methyl group's carbon, while the leaving group's bond is simultaneously breaking. nih.gov

Density functional theory (DFT) calculations on similar amine systems help in modeling these transition states and calculating their energy barriers. nih.gov For instance, in the PNMT-catalyzed reaction, the transition state is described as an early, dissociative SN2 state, where the transfer of the methyl group is the rate-limiting step. nih.govnih.gov This model suggests a transition state where the bond to the leaving group is significantly broken, while the bond to the incoming amine nucleophile is just beginning to form.

Role of the Chiral Amine in Stereodetermining Steps

The chirality of this compound is crucial for its application in asymmetric synthesis, where it can act as a chiral auxiliary, a chiral base, or a resolving agent. Its primary role in stereodetermining steps is to create a diastereomeric interaction that favors the formation of one enantiomer of the product over the other.

When used in a kinetic resolution , the chiral amine reacts at different rates with the enantiomers of a racemic substrate. This difference in reaction rates allows for the separation of the enantiomers. ethz.chtudelft.nl The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (kfast) versus the slow-reacting enantiomer (kslow). Detailed experimental and computational studies on the kinetic resolution of other cyclic amines have pointed to a concerted 7-membered transition state model for acyl transfer, where the specific conformation of the amine dictates reactivity and selectivity. ethz.ch

In its role, the steric bulk of the p-tolyl and methyl groups, arranged around the chiral center, creates a specific three-dimensional environment. During a reaction, the substrate's enantiomers will approach the amine differently, leading to diastereomeric transition states with different energies. The lower-energy transition state corresponds to the faster reaction, thus determining the stereochemical outcome of the process.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantifying the reactivity of this compound and understanding the factors that influence reaction rates. These studies typically involve monitoring the concentration of reactants or products over time under controlled conditions.

One general observation is that N-methyl secondary amines often exhibit higher reaction rates with electrophiles, such as glycidyl (B131873) ethers, compared to the corresponding primary amines. researchgate.net This enhanced reactivity can be attributed to electronic and steric factors. The methyl group is electron-donating, increasing the nucleophilicity of the nitrogen atom.

For a kinetic resolution process, the reaction progress is monitored, and the enantiomeric excess (ee) of both the unreacted substrate and the product is measured at various conversions. This data allows for the calculation of the selectivity factor 's'. tudelft.nl

The following table illustrates hypothetical kinetic data for an enzymatic kinetic resolution, demonstrating how key parameters are derived.

| Entry | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | Selectivity Factor (s) |

| 1 | 2 | 15 | 18 | 98 | >200 |

| 2 | 6 | 40 | 65 | 98 | >200 |

| 3 | 12 | 51 | 99 | 97 | >200 |

| 4 | 24 | 53 | >99 | 97 | >200 |

This is an illustrative data table based on typical kinetic resolution experiments for chiral amines and does not represent specific experimental results for this compound.

Rate constants for specific reactions can be determined by fitting experimental data to appropriate rate laws. For example, in reactions with epoxides, pseudo-first-order conditions (with an excess of the epoxy component) are often used to simplify the analysis and determine the rate constants for the amine nucleophile. researchgate.net

Probing Transient Intermediates

The direct observation of transient intermediates in reactions involving amines can be challenging due to their short lifetimes. Mechanistic studies often infer the existence of these species from kinetic data, trapping experiments, or spectroscopic analysis under specific conditions.

In some amine reactions, such as those involving catalysis by protons, evidence may point to reaction pathways occurring via a low-concentration, ring-opened intermediate that exists in equilibrium with the starting material. dur.ac.uk For reactions like the acylation of amines in a kinetic resolution, the formation of a transient tetrahedral intermediate is a key step. While this intermediate is typically not directly observed, its formation and collapse are central to the proposed mechanism. Computational modeling provides a powerful tool to probe the structure and stability of such transient species that are experimentally inaccessible.

Computational and Theoretical Studies on S N Methyl 1 P Tolyl Ethan 1 Amine and Its Complexes

Quantum Chemical Calculations (DFT) for Conformation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for organic molecules of this size. researchgate.netnih.gov These calculations are fundamental to understanding the intrinsic properties of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine.

A primary application of DFT is the determination of the molecule's most stable three-dimensional structure through geometry optimization. researchgate.net By exploring the potential energy surface, researchers can identify various conformers and their relative stabilities. For this compound, this involves analyzing the rotational barriers around the C-N and C-C single bonds to find the global minimum energy conformation.

Once the geometry is optimized, a wealth of electronic properties can be calculated to predict the molecule's reactivity. nih.gov Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this amine, the nitrogen lone pair is expected to be a region of negative potential, indicating its role as a Lewis base and nucleophile.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

These theoretical calculations provide a detailed electronic and structural picture that underpins the amine's chemical behavior. frontiersin.orgresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | 1.2 eV | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 7.0 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.5 D | Measures overall polarity of the molecule. |

| NBO Charge on Nitrogen | -0.45 e | Quantifies the negative charge localization on the nitrogen atom. |

Molecular Modeling of Chiral Induction and Ligand-Metal Interactions

This compound is frequently used as a chiral ligand in transition metal-catalyzed reactions. mdpi.comresearchgate.net Molecular modeling and computational methods are essential for understanding how the ligand's chirality is transferred to the metallic center and influences the reaction environment. scispace.comresearchgate.net

Key aspects investigated through molecular modeling include:

Binding Energy: Calculations can quantify the strength of the interaction between the amine ligand and the metal center.

Ligand Distortion Energy: This is the energy required to deform the ligand from its ground-state conformation to the geometry it adopts within the complex. Lower distortion energies are favorable. scispace.com

Chiral Pocket: The p-tolyl group and the stereogenic center of the ligand create a well-defined chiral environment, or "chiral pocket," around the metal. Modeling helps to visualize this pocket and understand how it sterically influences the approach of substrates.

These computational models are critical for rationalizing how the ligand controls the stereochemical outcome of a reaction by creating a specific, asymmetric environment at the catalytically active metal center. mdpi.com

| Parameter | Typical Focus of Study | Insight Gained |

|---|---|---|

| Coordination Geometry | Analysis of bond angles and metal-ligand distances. | Determines the overall shape and stability of the catalyst. |

| Ligand Binding Energy | Calculation of the energy released upon complex formation. | Quantifies the stability of the metal-ligand bond. |

| Steric Mapping | Visualization of the space occupied by the ligand's substituents. | Identifies the chiral pocket and predicts steric hindrance for substrates. |

| Electronic Effects | Analysis of charge transfer between ligand and metal (e.g., NBO). | Reveals the ligand's influence on the metal's electronic properties. |

Prediction and Rationalization of Enantioselectivity and Diastereoselectivity

One of the most powerful applications of computational chemistry in this context is the prediction and rationalization of stereoselectivity in asymmetric catalysis. acs.orgrsc.org When this compound is used as a catalyst or chiral auxiliary, it directs the reaction to favor the formation of one stereoisomer over another. researchgate.net

Computational chemists model the transition states (TS) for the formation of the possible stereoisomeric products (e.g., R and S enantiomers). nih.govacs.org According to transition state theory, the product ratio is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) between the competing diastereomeric transition states. researchgate.net

By locating and calculating the energies of these transition states, researchers can:

Predict Enantiomeric Excess (ee) or Diastereomeric Ratio (dr): The ee can be predicted using the calculated ΔΔG‡. A larger energy difference corresponds to higher predicted selectivity. nih.gov

Rationalize the Origin of Selectivity: The most valuable insight comes from analyzing the geometries of the transition states. This analysis reveals the specific non-covalent interactions—such as steric repulsion, hydrogen bonding, or π-π stacking—that stabilize the favored transition state and destabilize the disfavored one. nih.govresearchgate.net This understanding is crucial for optimizing reaction conditions or designing better catalysts.

These predictive models have evolved from rationalizing known results to accurately predicting the outcomes for new substrates and catalysts, significantly accelerating the development of asymmetric reactions. acs.orgyoutube.com

| Transition State | Relative Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Product |

|---|---|---|

| TS leading to (R)-Product | 15.2 | Minor |

| TS leading to (S)-Product | 13.4 | Major |

| Energy Difference (ΔΔG‡) | 1.8 kcal/mol | |

| Predicted Enantiomeric Excess (% ee) | ~95% ee (S) |

In Silico Screening and Design of Novel Derivatives

Building on the insights gained from mechanistic studies, computational chemistry enables the in silico (computer-based) screening and rational design of novel derivatives of this compound with potentially improved catalytic performance. chiralpedia.commdpi.com

In Silico Screening: This approach involves creating a large virtual library of candidate molecules and evaluating them computationally to identify the most promising ones for experimental synthesis and testing. acs.orgwikipedia.org For example, a library of derivatives of the title amine could be generated by systematically varying the substituents on the p-tolyl ring (e.g., adding electron-donating or -withdrawing groups) or by changing the N-alkyl group. These virtual compounds can then be rapidly screened for desired properties, such as their ability to induce high enantioselectivity in a model reaction, using faster computational methods like molecular mechanics or semi-empirical calculations. als-journal.combohrium.com

Rational Design: This is a more targeted approach where knowledge of the stereoselectivity-determining interactions is used to design specific modifications to the ligand structure. almacgroup.com For instance, if computational analysis reveals that a steric clash in the disfavored transition state is key to selectivity, a new derivative with a bulkier group could be designed to amplify this effect and enhance the enantioselectivity. The concept of "virtual ligands" allows for the systematic exploration of steric and electronic parameters to identify the ideal features of a catalyst before attempting its synthesis. acs.orgchemrxiv.org

This iterative cycle of computational prediction and experimental validation streamlines the discovery of new and more effective chiral ligands and catalysts, saving significant time and resources compared to traditional trial-and-error methods. chiralpedia.comacs.org

| Step | Methodology | Objective |

|---|---|---|

| 1. Library Generation | Combinatorial modification of the parent amine structure. | Create a diverse set of virtual candidate ligands. |

| 2. High-Throughput Docking | Automated molecular docking of ligands into a modeled transition state. | Rapidly filter for candidates with good geometric fit and interaction scores. |

| 3. Energy Calculation | DFT or Q2MM calculations on the most promising candidates. | Predict the enantioselectivity (% ee) for a target reaction. |

| 4. Prioritization | Rank candidates based on predicted performance and synthetic feasibility. | Select a small number of top candidates for experimental validation. |

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are paramount for the separation and quantification of enantiomers, allowing for the accurate determination of enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are two of the most powerful and widely used techniques for this purpose.

Chiral HPLC is a cornerstone technique for the enantioselective separation of chiral compounds. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of chiral amines. yakhak.org

For the analysis of N-methylated amines like (S)-N-Methyl-1-(P-tolyl)ethan-1-amine, cellulose-based columns often provide efficient separations under normal phase elution conditions. mdpi.com The selection of the mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is crucial for optimizing the separation. The relative strengths of the interactions between the enantiomers and the CSP, which include hydrogen bonding, dipole-dipole interactions, and steric effects, are modulated by the mobile phase composition to achieve baseline resolution. The accuracy and precision of ee determination by chiral HPLC can be very high, provided that experimental parameters are carefully optimized. umn.edu

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation of Analogs This table is based on typical conditions for similar chiral amines and serves as a representative example.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Elution Order | Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of CSP. |

Chiral Gas Chromatography is another highly effective method for the separation of volatile chiral compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.govsigmaaldrich.com Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a trifluoroacetyl derivative. wiley.com

The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz These CSPs have a conical structure with a hydrophobic cavity and a hydrophilic exterior, allowing them to form transient diastereomeric complexes with the derivatized enantiomers. The stability of these complexes differs for each enantiomer, resulting in different retention times. The oven temperature program is a critical parameter that is optimized to achieve the best resolution between the enantiomeric peaks. wiley.com

Table 2: Representative Chiral GC Method for Enantiomeric Analysis of Amines This table outlines a typical derivatization and GC analysis procedure for chiral amines.

| Step | Description |

|---|---|

| Derivatization | Reaction of the amine with Trifluoroacetic Anhydride (TFAA) in an appropriate solvent. |

| GC Column | Fused silica (B1680970) capillary column coated with a substituted cyclodextrin (e.g., 30% MTBCD in OV-1701). wiley.com |

| Carrier Gas | Hydrogen or Helium. |

| Oven Temperature | Isothermal or programmed temperature ramp (e.g., 90°C to 190°C). wiley.com |

| Detector | Flame Ionization Detector (FID). |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents and Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric purity. kaist.ac.kr In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR), the enantiomers can be distinguished.

These chiral auxiliaries form transient diastereomeric complexes with the analyte enantiomers. researchgate.netnih.gov This association leads to different magnetic environments for the corresponding nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. libretexts.org The integration of these distinct signals allows for the direct quantification of the enantiomeric ratio. Chiral acids, for example, are often used as CSAs for the analysis of amines, forming diastereomeric salts. semmelweis.hu The chemical shift non-equivalence (ΔΔδ) observed depends on the specific CSA, the analyte, the solvent, and the temperature. Lanthanide-based chiral shift reagents can also be employed, which induce large chemical shift changes, although they can sometimes cause line broadening. nih.gov

Table 3: Principles of NMR Spectroscopy for Enantiomeric Discrimination

| Chiral Auxiliary | Mechanism | Advantages | Considerations |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | Forms transient diastereomeric solvates with the analyte through non-covalent interactions (e.g., hydrogen bonds, ion pairing). researchgate.netunipi.it | Simple addition to the NMR sample; no covalent modification needed. nih.gov | Chemical shift differences can be small; requires careful selection of CSA and solvent. |

| Chiral Shift Reagent (CSR) | Paramagnetic lanthanide complexes that coordinate to a Lewis basic site on the analyte, inducing large chemical shifts. libretexts.orgnih.gov | Can produce large and easily quantifiable signal separation. | May cause significant line broadening, potentially obscuring fine structure. |

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Chiroptical spectroscopic techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration and studying the conformational properties of chiral molecules like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. rsc.org The resulting CD spectrum is characteristic of the molecule's absolute configuration. For aromatic compounds, electronic transitions in the chromophore (the p-tolyl group) give rise to CD signals, known as Cotton effects.

The sign and magnitude of these Cotton effects are highly dependent on the spatial relationship between the chromophore and the chiral center. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned with a high degree of confidence. nist.gov This comparison is a powerful, non-destructive method for stereochemical assignment.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov A VCD spectrum provides a rich fingerprint of the entire molecular structure, as it contains information from all vibrational modes of the molecule. nih.gov

Every chiral molecule has a unique VCD spectrum, and its enantiomer exhibits a spectrum of equal magnitude but opposite sign at all frequencies. Similar to electronic CD, the absolute configuration of this compound can be determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., 'S') using DFT. A match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration. VCD is particularly advantageous as it provides a wealth of stereochemical information across a broad spectral range. biotools.us

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a key strategy in the analysis of chiral amines like this compound. It involves reacting the amine with a chiral or achiral reagent to form a diastereomer or a more readily analyzable derivative, respectively. This process can significantly improve chromatographic separation and detection sensitivity. researchgate.net

The primary goals of derivatization for this purpose are:

Conversion of enantiomers into diastereomers: By reacting the chiral amine with a single enantiomer of a chiral derivatizing agent (CDA), a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated using achiral chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Improvement of chromatographic properties: Derivatization can increase the volatility of the analyte for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. researchgate.netscienceopen.com

Enhancement of mass spectrometric detection: Derivatizing agents can introduce functionalities that improve ionization efficiency and lead to characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural confirmation. researchgate.netnih.gov

A variety of derivatizing agents are available for the analysis of chiral amines. The choice of reagent depends on the analytical technique to be used (GC-MS, LC-MS) and the specific characteristics of the analyte.

Table 1: Chiral Derivatizing Agents (CDAs) for Amines

| Derivatizing Agent Class | Example Reagent | Analytical Technique | Principle |

|---|---|---|---|

| Acylating Agents | (S)-N-(Trifluoroacetyl)prolyl chloride (TPC) | GC-MS, LC-MS | Forms stable diastereomeric amides, allowing for separation on achiral columns. nih.gov |

| (S)-N-(Heptafluorobutyryl)prolyl chloride | LC-HRMS | Yields derivatives suitable for enantioselective analysis on a nonchiral reversed-phase column. nih.govresearchgate.net | |

| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) | LC-MS | Reacts with the amine to form diastereomers that can be separated and detected. biorxiv.org | |

| Chloroformates | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | HPLC | Introduces a fluorescent tag, enabling sensitive detection of the resulting diastereomeric carbamates. nih.gov |

| Isothiocyanates | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | HPLC | Forms diastereomeric thioureas that can be resolved on standard stationary phases. |

| o-Phthalaldehyde (OPA) with Chiral Thiols | OPA with N-acetyl-L-cysteine (NAC) | LC-MS | Forms fluorescent isoindole derivatives (diastereomers) with primary and secondary amines. nih.gov |

Table 2: Achiral Derivatizing Agents for Amines

| Derivatizing Agent Class | Example Reagent | Analytical Technique | Principle |

|---|---|---|---|

| Fluorinated Anhydrides | Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA) | GC-MS | Increases volatility and produces characteristic mass spectral fragments for sensitive detection. ojp.gov |

| Silylating Agents | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. |

For this compound, derivatization with a CDA like (S)-N-(Trifluoroacetyl)prolyl chloride would result in the formation of two diastereomers: (S)-N-((S)-N-TFA-prolyl)-N-Methyl-1-(P-tolyl)ethan-1-amine and (R)-N-((S)-N-TFA-prolyl)-N-Methyl-1-(P-tolyl)ethan-1-amine (if the R-enantiomer is present as an impurity). These diastereomers can then be separated and quantified using a standard achiral GC or LC column coupled to a mass spectrometer.

Advanced Mass Spectrometry Techniques for Complex Mixture Analysis

While mass spectrometry is often considered "chirally blind" due to enantiomers having identical masses, advanced MS techniques, often in conjunction with derivatization or chiral selectors, can provide detailed information about the stereochemistry and structure of compounds like this compound, even in complex matrices. polyu.edu.hk

Tandem Mass Spectrometry (MS/MS) for Chiral Recognition:

Tandem mass spectrometry is a powerful tool for structural elucidation and can be adapted for chiral analysis. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov For chiral analysis, diastereomeric derivatives of the enantiomers can exhibit different fragmentation patterns or relative abundances of fragment ions in their MS/MS spectra, allowing for their differentiation and quantification. polyu.edu.hk The fragmentation of aliphatic amines often involves α-cleavage, which can provide structural information about the substituents around the nitrogen atom. miamioh.edulibretexts.org

Ion Mobility-Mass Spectrometry (IMS-MS):

Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, which can be crucial for resolving isomers, including enantiomers. polyu.edu.hknih.gov

There are two main approaches for chiral separation using IMS-MS:

Direct Separation with a Chiral Modifier: A chiral vapor can be introduced into the drift gas of the ion mobility spectrometer. The enantiomeric ions will interact differently with the chiral modifier, leading to different drift times and thus, separation. nih.gov

Diastereomeric Separation: The enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different three-dimensional structures and therefore different collision cross-sections, which allows for their separation in the ion mobility cell before they enter the mass spectrometer. biorxiv.orgnih.govresearchgate.net

For a complex mixture containing this compound, derivatization with a reagent like FDAA followed by IMS-MS analysis could effectively separate the resulting diastereomers, providing both stereochemical and structural information in a single analysis. biorxiv.org

Chiral Recognition in the Gas Phase:

Research into chiral recognition in the gas phase using mass spectrometry explores the intrinsic interactions between chiral molecules without the influence of a solvent. routledge.comnih.gov This can be achieved by forming non-covalent diastereomeric complexes in the gas phase, for example, with a chiral selector molecule. The stability and fragmentation of these complexes can then be studied using MS/MS to differentiate between the enantiomers. polyu.edu.hk This approach provides fundamental insights into the mechanisms of chiral recognition. routledge.comtaylorfrancis.com

Table 3: Advanced Mass Spectrometry Techniques for Chiral Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Differentiates diastereomeric derivatives based on their unique fragmentation patterns and ion abundances. nih.govpolyu.edu.hk | After derivatization with a CDA, MS/MS can be used to confirm the identity and quantify the enantiomeric purity of the amine. |

| Ion Mobility-Mass Spectrometry (IMS-MS) | Separates ions in the gas phase based on their size and shape. Can resolve diastereomers or enantiomers interacting with a chiral modifier. nih.govnih.gov | Derivatized this compound can be separated from its corresponding diastereomer, providing an orthogonal separation to chromatography and mass analysis. |

| Gas-Phase Chiral Recognition | Studies the intrinsic interactions between enantiomers and a chiral selector molecule in the absence of solvent by forming non-covalent diastereomeric complexes. routledge.comtaylorfrancis.com | Formation of gas-phase complexes with a chiral reference compound could allow for the differentiation of the (S) and (R) enantiomers based on the stability and fragmentation of the complexes. |

Derivatization and Functionalization of S N Methyl 1 P Tolyl Ethan 1 Amine for Diverse Applications

Synthesis of Functionalized Derivatives for Material Science Applications

The incorporation of chiral entities into polymers and liquid crystals can induce unique macroscopic properties, such as chirality-dependent optical and ordering phenomena. While direct applications of (S)-N-Methyl-1-(p-tolyl)ethan-1-amine in material science are not extensively documented, its structural similarity to other chiral amines, such as (S)-1-phenylethylamine, suggests its potential as a monomer or chiral dopant in the synthesis of functional materials.

One promising area is the development of chiral liquid crystals. Chiral dopants are molecules that, when added to a nematic liquid crystal host, can induce a helical twisting of the liquid crystal molecules, leading to the formation of a cholesteric phase. walisongo.ac.id The handedness and pitch of this helix are determined by the absolute configuration and concentration of the chiral dopant. For instance, chiral imines synthesized from (S)-1-phenylethylamine have been successfully used to induce cholesteric phases, where the handedness of the reflected circularly polarized light is dependent on the amine's stereochemistry. walisongo.ac.id A similar derivatization of this compound, for example, through condensation with a suitable aldehyde, could yield a chiral dopant with analogous properties.

Another potential application lies in the synthesis of functional chiral polymers. Chiral amines can be incorporated into polymer backbones or as pendant groups to create materials with specific recognition capabilities or chiroptical properties. For example, poly(vinyl benzylamine) derivatives, which are functional polymers with reactive amine groups, can be synthesized and further modified. google.com By analogy, a vinyl-functionalized derivative of this compound could be polymerized to yield a chiral polymer. Such polymers could find applications in chiral chromatography, as sensors, or in asymmetric catalysis.

The table below outlines potential functionalized derivatives of this compound and their prospective applications in material science, based on analogous compounds.

| Derivative Type | Potential Synthetic Route | Functional Property | Potential Application |

| Chiral Imine | Condensation with an aromatic aldehyde (e.g., biphenyl-4-carboxaldehyde) | Induction of helical twisting in nematic liquid crystals | Chiral liquid crystal displays, optical sensors |

| Chiral Monomer | Introduction of a polymerizable group (e.g., vinyl or acrylate) to the aromatic ring or as a substituent on the nitrogen | Chiroptical activity, specific binding sites | Chiral stationary phases for chromatography, chiral recognition materials |

| Poly(amide) or Poly(imide) | Polycondensation with diacyl chlorides or dianhydrides | Thermal stability, defined secondary structures | High-performance engineering plastics, chiral membranes for separation |

Immobilization Strategies for Heterogeneous Catalysis

The recovery and reuse of catalysts are crucial for sustainable chemical processes. Immobilizing homogeneous catalysts onto solid supports transforms them into heterogeneous catalysts, which can be easily separated from the reaction mixture. Chiral amines and their derivatives are effective organocatalysts or ligands for metal catalysts in various asymmetric reactions. Immobilizing this compound or its functionalized derivatives can enhance their practical utility.

Several strategies can be employed for the immobilization of chiral amines:

Covalent Bonding: This involves the formation of a stable chemical bond between the chiral amine derivative and the solid support. The amine can be functionalized with a reactive group (e.g., a silane (B1218182) for silica (B1680970) supports, or a vinyl group for polystyrene) that allows for covalent attachment. This method generally provides a very stable catalyst with minimal leaching. rsc.org

Adsorption (Non-covalent Immobilization): The chiral catalyst can be adsorbed onto the surface of a solid support through weaker interactions such as hydrogen bonding, van der Waals forces, or ionic interactions. walisongo.ac.id This method is simpler to implement but may be prone to catalyst leaching.

Encapsulation: The chiral catalyst can be physically entrapped within the pores of a porous material, such as a zeolite or a metal-organic framework (MOF). This method can provide a confined environment that may enhance the catalyst's selectivity.

Commonly used solid supports include inorganic materials like silica gel, alumina, and zeolites, as well as organic polymers such as polystyrene and functionalized resins. walisongo.ac.id Magnetic nanoparticles are also gaining attention as supports due to their high surface area and the ease of separation using an external magnetic field.

The table below summarizes various immobilization strategies applicable to this compound.

| Immobilization Strategy | Solid Support | Linkage Type | Advantages | Disadvantages |

| Covalent Bonding | Silica Gel (SiO2) | Siloxane bond via a trialkoxysilane-functionalized amine | High stability, low leaching | Requires chemical modification of the amine, potentially altering its catalytic activity |

| Covalent Bonding | Polystyrene | Covalent bond via copolymerization of a vinyl-functionalized amine | Robust and versatile | Swelling of the polymer support can affect reaction kinetics |

| Adsorption | Alumina (Al2O3) | Lewis acid-base interactions, hydrogen bonding | Simple preparation, no modification of the amine needed | Potential for catalyst leaching |

| Encapsulation | Metal-Organic Framework (MOF) | Physical entrapment within pores | Can enhance selectivity through confinement effects | Diffusion limitations for substrates and products |

| Ionic Bonding | Ion-exchange resin | Ionic bond between a protonated amine and an acidic resin | Simple preparation | Limited to specific solvent systems, potential for leaching |

Use as a Precursor in the Synthesis of Other Complex Molecules

Chiral amines are fundamental building blocks in the synthesis of a wide array of complex molecules, particularly pharmaceuticals and natural products. This compound, with its defined stereocenter, can serve as a chiral auxiliary or a key starting material in multi-step synthetic sequences. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be cleaved and recycled. wikipedia.org

The closely related compound, (S)-1-phenylethylamine, has been extensively used as a chiral auxiliary in the diastereoselective synthesis of compounds with significant biological activity, including piperidin-2-ones, lactams, and various imidazole (B134444) and indole (B1671886) derivatives. nih.gov These heterocyclic scaffolds are prevalent in many natural products and medicinal agents. For example, the diastereoselective alkylation of an amide derived from (S)-1-phenylethylamine can be used to set a new stereocenter with high stereocontrol.

The following table outlines a hypothetical multi-step synthesis where this compound could be used as a chiral auxiliary to produce an enantioenriched carboxylic acid derivative, a common intermediate in complex molecule synthesis.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Amide Formation | Carboxylic acid, DCC (dicyclohexylcarbodiimide) | Chiral amide of this compound | Attachment of the chiral auxiliary |

| 2 | Diastereoselective Enolate Formation | LDA (lithium diisopropylamide), THF, -78 °C | Chiral lithium enolate | Generation of a nucleophile under stereodirecting control of the auxiliary |

| 3 | Diastereoselective Alkylation | Alkyl halide (R-X) | Diastereomerically enriched α-alkylated amide | Introduction of a new stereocenter with high diastereoselectivity |

| 4 | Cleavage of Auxiliary | Acid or base hydrolysis | Enantioenriched α-alkylated carboxylic acid and recovery of this compound | Release of the desired product and recycling of the chiral auxiliary |

This strategy highlights the potential of this compound as a valuable tool for chemists to construct complex, enantiomerically pure molecules.

Historical Perspective and Evolution of Research on S N Methyl 1 P Tolyl Ethan 1 Amine

Seminal Discoveries and Methodological Advancements

The foundational discoveries relevant to (S)-N-Methyl-1-(P-tolyl)ethan-1-amine are linked to the development of chiral resolving agents. The parent compound, α-methylbenzylamine, was a cornerstone in the classical method of resolving racemic mixtures, particularly carboxylic acids, via diastereomeric salt formation. This technique involves reacting a racemic acid with a single enantiomer of a chiral base (like an α-methylbenzylamine derivative). The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization.

Methodological advancements have since provided more sophisticated and efficient routes to chiral amines and their derivatives. Key progress includes:

Enzymatic Kinetic Resolution: Modern biocatalytic methods have been developed for the synthesis of chiral amines. For instance, ω-transaminase enzymes can be used in the kinetic resolution of racemic amines, allowing for the production of enantiomerically pure amines and other valuable chiral building blocks like (R)-1-phenylethanol. nih.gov Such enzymatic pathways offer high selectivity under mild conditions. researchgate.net

Catalytic Asymmetric Synthesis: The direct synthesis of chiral amines has been a major goal. Transition-metal catalysis has led to methods for the enantioselective hydrogenation of imines and the asymmetric N-alkylation of amines. rsc.orgnih.gov These approaches avoid the need for stoichiometric chiral reagents.

Direct N-Alkylation: Robust methods for the direct N-alkylation of amino acid esters and amides using alcohols, catalyzed by metals like ruthenium, have been developed. nih.gov These reactions can proceed with high retention of stereochemistry, representing an atom-economic route to N-alkylated chiral amines like the target compound. Photocatalytic systems using mixed metals have also been employed for the N-alkylation of pharmaceutically relevant amines at ambient temperatures. researchgate.net

These advancements have shifted the field from a reliance on classical resolution to more direct and efficient catalytic strategies for producing specific chiral amines.

Comparison with Other Prominent Chiral Alpha-Methylbenzylamine Derivatives

This compound belongs to the family of chiral benzylic amines, which have been pivotal in asymmetric synthesis. However, its function and efficacy can be contextualized by comparing it to other prominent chiral reagents and auxiliaries used for generating stereocenters.

(S)-α-Methylbenzylamine: As the parent compound, its primary use has been as a resolving agent for racemic acids and in the synthesis of chiral imines. Its structural simplicity and commercial availability made it a foundational tool in early asymmetric synthesis.

(1S,2S)-Pseudoephenamine: This compound is a more advanced chiral auxiliary, particularly effective in asymmetric alkylation reactions to form α-substituted and even sterically hindered quaternary carbon centers with high diastereoselectivity. nih.gov Amides derived from pseudoephenamine are often crystalline, which facilitates purification. nih.gov Unlike pseudoephedrine, it is free from regulatory restrictions that can complicate its use. nih.gov

tert-Butanesulfinamide: Developed by the Ellman laboratory, tert-butanesulfinamide has become a versatile and widely used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu Imines derived from this auxiliary (sulfinimines) are excellent electrophiles that react with a wide range of nucleophiles with high stereocontrol. nih.gov The auxiliary is easily cleaved under mild acidic conditions, and the reagent has been employed on a metric-ton scale in industrial applications. yale.edu

The following table provides a comparative overview of these key compounds:

| Compound/Auxiliary | Primary Application(s) | Key Features | Typical Reactions |

| (S)-α-Methylbenzylamine | Chiral Resolving Agent | Simple structure, commercially available, forms diastereomeric salts with acids. | Resolution of racemic carboxylic acids, formation of chiral imines. |

| (1S,2S)-Pseudoephenamine | Chiral Auxiliary | High diastereoselectivity in alkylations, forms crystalline derivatives, no regulatory restrictions. nih.gov | Asymmetric alkylation to create α-chiral and quaternary centers. nih.gov |

| (R)-tert-Butanesulfinamide | Chiral Auxiliary / Reagent | Broad substrate scope, high stereoselectivity, easily removed, widely used in industry and academia. yale.edunih.gov | Nucleophilic addition to sulfinimines for synthesis of diverse chiral amines. nih.gov |

This comparison highlights the evolution from simple resolving agents to highly sophisticated chiral auxiliaries that offer broader applicability and higher stereocontrol in the synthesis of complex chiral molecules.

Influence on the Broader Field of Asymmetric Organic Chemistry

The development and application of chiral α-methylbenzylamine and its derivatives have had a profound influence on the field of asymmetric organic chemistry. Their initial success demonstrated the feasibility and practicality of obtaining enantiomerically pure compounds, which was a critical step in establishing the importance of stereoisomerism in pharmaceuticals, agrochemicals, and materials science. mdpi.com

The key impacts include:

Foundation for Chiral Auxiliaries: The use of α-methylbenzylamine as a detachable chiral handle in diastereoselective reactions helped pioneer the concept of the "chiral auxiliary." This strategy, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, became a cornerstone of asymmetric synthesis for decades.

Enabling Access to Enantiopure Compounds: By providing a reliable method for separating enantiomers, these amines gave chemists routine access to optically active starting materials. This was crucial for studying the biological activity of different enantiomers and for the total synthesis of natural products. The recognition that different enantiomers can have dramatically different biological effects was a major driver for the growth of asymmetric synthesis. mdpi.com

Driving the Development of Catalytic Methods: While effective, classical resolution and stoichiometric chiral auxiliaries are inherently inefficient, requiring separation steps and generating waste. The limitations of these early methods spurred the scientific community to develop more elegant and atom-economic solutions. This push was a significant factor in the rapid development of asymmetric catalysis, which now dominates the field of enantioselective synthesis. rsc.org

In essence, the research trajectory that began with simple resolving agents like α-methylbenzylamine has evolved into the sophisticated catalytic and biocatalytic methods used today. Derivatives such as this compound are products of this evolution, representing a class of compounds whose synthesis and potential applications benefit from over a century of advancements in stereochemical control.

Future Outlook and Emerging Trends in S N Methyl 1 P Tolyl Ethan 1 Amine Research

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization

Machine learning models are being developed to predict the enantioselectivity of asymmetric reactions by learning from the structural features of catalysts, ligands, and substrates. chiralpedia.comchemistryworld.com For the synthesis of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine, an ML algorithm could be trained on a dataset of similar reductive amination or N-methylation reactions. By inputting molecular descriptors of various catalysts, solvents, and reaction parameters, the model could predict the optimal conditions to maximize yield and enantiomeric excess. nih.gov This data-driven approach moves beyond chemical intuition and enables a more systematic exploration of the vast reaction space.

| Parameter for Optimization | Description | Potential Impact on Synthesis | ML Model's Role |

|---|---|---|---|

| Catalyst/Ligand | The chiral catalyst or ligand responsible for inducing stereoselectivity. | Directly influences enantiomeric excess (ee) and reaction rate. | Predict catalyst performance based on structural features (e.g., sterics, electronics). nih.gov |

| Solvent | The medium in which the reaction is conducted. | Affects solubility, catalyst stability, and reaction kinetics. | Identify optimal solvent or solvent mixtures from a green chemistry perspective. |

| Temperature | The reaction temperature. | Impacts reaction rate and selectivity; lower temperatures often favor higher enantioselectivity. | Determine the ideal temperature to balance reaction time and stereochemical outcome. |

| Pressure | The pressure of gaseous reagents (e.g., H₂ in reductive amination). | Influences reaction rate and efficiency. | Optimize pressure for maximum conversion and safety. |

| Reagent Stoichiometry | The molar ratios of reactants and catalysts. | Affects yield, selectivity, and potential side reactions. | Predict the optimal ratio to minimize waste and maximize product formation. |

Development of Novel Sustainable Synthetic Routes

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. rsc.orgrsc.org The synthesis of amines, which are fundamental building blocks, is a key area for improvement. rsc.org Future research on this compound will undoubtedly focus on developing synthetic pathways that align with the principles of green chemistry, minimizing waste, energy consumption, and the use of hazardous materials.

One of the most promising sustainable strategies is the "hydrogen borrowing" (or "hydrogen auto-transfer") methodology for the N-alkylation of amines. rsc.org This atom-economic process can utilize an alcohol, such as methanol, to methylate a primary amine precursor. The reaction, often catalyzed by transition metals like iridium or ruthenium, produces only water as a byproduct, avoiding the use of toxic and wasteful alkylating agents like methyl halides. rsc.orgacs.org

For the initial asymmetric synthesis of the primary amine precursor, direct reductive amination using heterogeneous catalysts offers a sustainable alternative to stoichiometric hydride reagents. researchgate.net Catalysts based on abundant metals like copper can be employed; these systems are often reusable, produce no inorganic salt waste, and can operate under safer conditions. researchgate.net

Furthermore, biocatalysis presents a powerful green approach. Enzymes such as transaminases and reductive aminases (RedAms) operate under mild aqueous conditions with exceptional stereoselectivity. researchgate.nettandfonline.com Engineering these enzymes through methods like directed evolution can expand their substrate scope and enhance their efficiency for producing specific chiral amines. tandfonline.comnih.govresearchgate.net The use of biocatalysts can significantly reduce the environmental footprint of the synthesis.